1-(1-benzothiophene-2-carbonyl)-3-(4-methoxyphenyl)azepane
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Overview
Description
“Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone” is a chemical compound that has been studied for its affinity towards 5-HT 1A receptors . It’s a derivative of benzo[b]thiophene, a crucial class of heterocyclic compounds with broad biological properties and diversified applications in the field of materials science .
Synthesis Analysis
The compound has been synthesized using a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) .Chemical Reactions Analysis
The compound has been evaluated for its affinity towards 5-HT 1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Scientific Research Applications
Synthesis Techniques and Applications
Synthetic Methods for Benzo[b]thiophen Derivatives : A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, yielding a series of 2-substituted benzo[b]thiophenes, including (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone. This compound exhibits potential as a cannabinoid receptor ligand, demonstrating the chemical's relevance in receptor binding studies (Chen et al., 2017).
Photo-Reorganization for Synthesis of Angular Pentacyclics : Photo-reorganization of related compounds in methanol under UV light has led to the synthesis of angular pentacyclic structures. This method offers a green and convenient approach for generating benzothiophene fused xanthenone derivatives, demonstrating the compound's utility in creating novel organic scaffolds with potential applications in materials science and organic electronics (Dalal et al., 2017).
Anticancer Applications
Evaluation as Anticancer Agents : Novel pyrazoline derivatives, including a compound structurally similar to Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone, have been synthesized and evaluated for their cytotoxic effects on HepG-2 cells (human liver hepatocellular carcinoma cell line). These compounds, through their structural analogues, demonstrate promising anticancer properties, highlighting the potential of Benzo[b]thiophen derivatives in cancer treatment research (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is the cannabinoid receptor . This compound can also display affinity towards 5-HT1A serotonin receptors .
Mode of Action
This compound interacts with its targets by binding to the cannabinoid and 5-HT1A serotonin receptors. The interaction with the cannabinoid receptor is particularly significant as it can lead to various physiological responses . The compound’s affinity towards 5-HT1A receptors has been demonstrated in in vitro studies .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)22(24)21-14-17-6-2-3-8-20(17)26-21/h2-3,6,8-12,14,18H,4-5,7,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFITVSRXZBJWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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